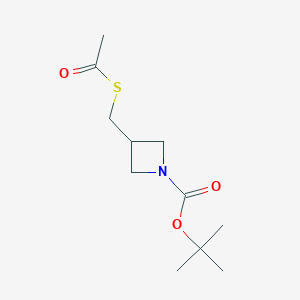

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate

Description

tert-Butyl 3-(acetylthiomethyl)azetidine-1-carboxylate is a protected azetidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and an acetylthio-methyl substituent (-SCH2CO-) at the 3-position. The acetylthiomethyl group introduces sulfur-based reactivity, enabling applications in thiol-ene click chemistry or as a precursor for functionalization via deprotection or nucleophilic substitution.

Properties

IUPAC Name |

tert-butyl 3-(acetylsulfanylmethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3S/c1-8(13)16-7-9-5-12(6-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINROPBXBXCIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1CN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-protected amino alcohols with suitable leaving groups.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Attachment of the Acetylthiomethyl Group: The acetylthiomethyl group can be introduced through nucleophilic substitution reactions using acetylthiomethyl halides or thiols.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and efficiency. The use of flow microreactors has been reported to improve the sustainability and scalability of such syntheses .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetylthiomethyl group to a thiol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and infectious diseases.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.

Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. The acetylthiomethyl group can act as a reactive moiety, forming covalent bonds with nucleophilic sites on target proteins, thereby modulating their activity.

Comparison with Similar Compounds

tert-Butyl 3-(Iodomethyl)azetidine-1-carboxylate

- Structure : Features a 3-iodomethyl group (-CH2I).

- Synthesis : Prepared via alkylation or halogenation of azetidine precursors. Used in Ni-catalyzed carboboration reactions for glycoside synthesis (e.g., compound 32 in ).

- Reactivity : Iodo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.

tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

tert-Butyl 3-(Hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6)

tert-Butyl 3-(Acetylsulfanyl)azetidine-1-carboxylate (CAS 183800-74-0)

- Structure : Direct acetylthio (-SAc) substituent.

- Properties : Density 1.17 g/cm³; pKa -3.34 (highly acidic thiol). Serves as a thiol-protecting group or catalyst in redox reactions.

Functional Group Impact on Physicochemical Properties

<sup>a</sup>Predicted partition coefficient; <sup>b</sup>Topological polar surface area.

Biological Activity

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate is a compound classified within the azetidine family, which are five-membered heterocyclic compounds containing nitrogen. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅NO₃S

- Molecular Weight : 201.29 g/mol

- CAS Number : 1236007-16-1

The compound consists of a tert-butyl group, an acetylthiomethyl substituent, and a carboxylate functional group. These structural components contribute to its biological activity by facilitating interactions with various biological targets.

The mechanism of action for this compound typically involves interactions with enzymes or receptors that play crucial roles in cellular processes. The acetylthiomethyl group may enhance the compound's ability to form covalent bonds with target proteins, thereby modulating their activity.

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations have suggested that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through pathways involving caspase activation and mitochondrial dysfunction.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.

- Method : Agar diffusion method was employed to test various concentrations of the compound.

- Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.

-

Anticancer Research :

- Objective : To assess the cytotoxic effects of this compound on human cancer cell lines.

- Method : MTT assay was utilized to measure cell viability post-treatment.

- Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent anticancer activity.

Summary of Findings

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism | Interaction with enzymes/receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.